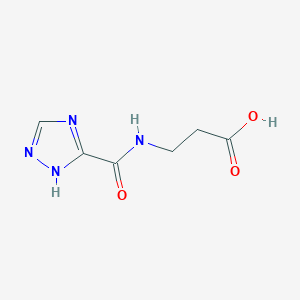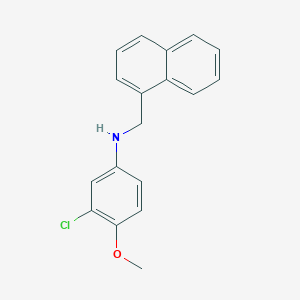![molecular formula C21H20N2O3S B317194 N-(4-{[(2,4-dimethylphenoxy)acetyl]amino}phenyl)thiophene-2-carboxamide](/img/structure/B317194.png)
N-(4-{[(2,4-dimethylphenoxy)acetyl]amino}phenyl)thiophene-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-{[(2,4-dimethylphenoxy)acetyl]amino}phenyl)thiophene-2-carboxamide is a synthetic organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[(2,4-dimethylphenoxy)acetyl]amino}phenyl)thiophene-2-carboxamide typically involves the following steps:
Formation of 2-(2,4-dimethylphenoxy)acetic acid: This is achieved by reacting 2,4-dimethylphenol with chloroacetic acid in the presence of a base such as sodium hydroxide.
Acylation: The 2-(2,4-dimethylphenoxy)acetic acid is then acylated with 4-aminobenzoyl chloride to form the intermediate 4-[[2-(2,4-dimethylphenoxy)acetyl]amino]benzoic acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency and scalability .
化学反应分析
Types of Reactions
N-(4-{[(2,4-dimethylphenoxy)acetyl]amino}phenyl)thiophene-2-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions may use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
科学研究应用
N-(4-{[(2,4-dimethylphenoxy)acetyl]amino}phenyl)thiophene-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential anticancer, anti-inflammatory, and antimicrobial properties.
Material Science: Used in the development of organic semiconductors and organic light-emitting diodes (OLEDs).
Industrial Chemistry: Acts as a corrosion inhibitor and is used in the synthesis of other complex organic molecules
作用机制
The mechanism of action of N-(4-{[(2,4-dimethylphenoxy)acetyl]amino}phenyl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
相似化合物的比较
Similar Compounds
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.
属性
分子式 |
C21H20N2O3S |
|---|---|
分子量 |
380.5 g/mol |
IUPAC 名称 |
N-[4-[[2-(2,4-dimethylphenoxy)acetyl]amino]phenyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C21H20N2O3S/c1-14-5-10-18(15(2)12-14)26-13-20(24)22-16-6-8-17(9-7-16)23-21(25)19-4-3-11-27-19/h3-12H,13H2,1-2H3,(H,22,24)(H,23,25) |
InChI 键 |
JNOUJXYFQNKREP-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)OCC(=O)NC2=CC=C(C=C2)NC(=O)C3=CC=CS3)C |
规范 SMILES |
CC1=CC(=C(C=C1)OCC(=O)NC2=CC=C(C=C2)NC(=O)C3=CC=CS3)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![3,5-dimethoxy-N-{4-[4-(phenylcarbonyl)piperazin-1-yl]phenyl}benzamide](/img/structure/B317118.png)
![ethyl (2-{(Z)-[1-(4-bromophenyl)-3,5-dioxopyrazolidin-4-ylidene]methyl}phenoxy)acetate](/img/structure/B317119.png)
![N-[4-(4-benzoylpiperazin-1-yl)phenyl]-4-propoxybenzamide](/img/structure/B317120.png)
![N-[2-chloro-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-3-methoxynaphthalene-2-carboxamide](/img/structure/B317122.png)
![N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-(3,4-dimethylphenoxy)acetamide](/img/structure/B317124.png)
![2-methoxy-4-[(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]phenyl 2-thiophenecarboxylate](/img/structure/B317126.png)
![N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-naphthamide](/img/structure/B317127.png)
![N-[2-(4-bromo-3-methylphenyl)-1,3-benzoxazol-5-yl]-2-methylpropanamide](/img/structure/B317130.png)
![2-Methoxy-5-{[4-oxo-2-(propionylimino)-1,3-thiazolidin-5-ylidene]methyl}phenyl propionate](/img/structure/B317131.png)
![4-({1-[4-(isopropoxycarbonyl)phenyl]-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene}methyl)-2-methoxyphenyl 2-thiophenecarboxylate](/img/structure/B317135.png)
![N-[4-(4-benzoylpiperazin-1-yl)phenyl]-2-(4-bromophenoxy)acetamide](/img/structure/B317136.png)
